4-Amino-2-(2-fluorophenyl)butan-2-ol
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Overview
Description
4-Amino-2-(2-fluorophenyl)butan-2-ol is an organic compound with the molecular formula C10H14FNO. It is a derivative of butanol, featuring an amino group and a fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(2-fluorophenyl)butan-2-ol typically involves the reaction of 2-fluorobenzaldehyde with nitroethane to form 2-fluoro-β-nitrostyrene. This intermediate is then subjected to catalytic hydrogenation to yield 2-fluoro-β-phenylethylamine. The final step involves the reaction of this amine with acetone under reductive amination conditions to produce this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-pressure hydrogenation systems to ensure efficient and high-yield synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(2-fluorophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions include various derivatives such as ketones, carboxylic acids, and substituted fluorophenyl compounds .
Scientific Research Applications
4-Amino-2-(2-fluorophenyl)butan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-2-(2-fluorophenyl)butan-2-ol involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-phenylbutan-2-ol: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
2-(2-Fluorophenyl)ethanamine: A simpler structure with similar functional groups but different reactivity and applications.
4-Amino-2-(4-fluorophenyl)butan-2-ol: A positional isomer with the fluorine atom in a different position, leading to different chemical properties.
Uniqueness
4-Amino-2-(2-fluorophenyl)butan-2-ol is unique due to the presence of both an amino group and a fluorophenyl group, which confer specific chemical and biological properties. The fluorine atom enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H14FNO |
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Molecular Weight |
183.22 g/mol |
IUPAC Name |
4-amino-2-(2-fluorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-10(13,6-7-12)8-4-2-3-5-9(8)11/h2-5,13H,6-7,12H2,1H3 |
InChI Key |
FSXQWXVIIIIHCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)(C1=CC=CC=C1F)O |
Origin of Product |
United States |
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